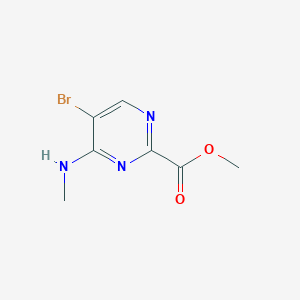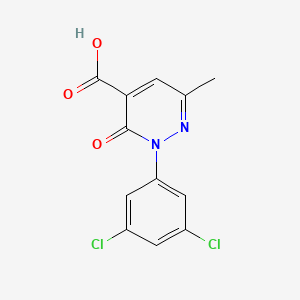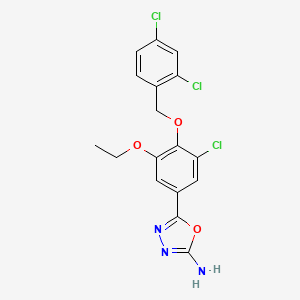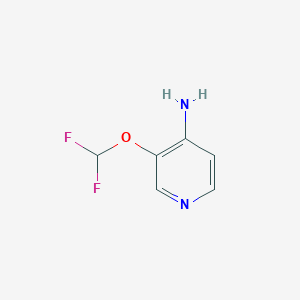
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative with a bromine atom at the 5-position, a methylamino group at the 4-position, and a carboxylate ester at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylamino group and the esterification of the carboxylate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The methylamino group can be introduced using methylamine in a suitable solvent, and the esterification can be achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxo-pyrimidine derivatives.
Reduction: Formation of de-brominated pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure with a methylthio group instead of a methylamino group.
5-Bromo-2-(methylthio)pyrimidine: Lacks the carboxylate ester group.
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H8BrN3O2 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-5-4(8)3-10-6(11-5)7(12)13-2/h3H,1-2H3,(H,9,10,11) |
Clave InChI |
VKLPSCSOXFINKZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11785496.png)


![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)





![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)
